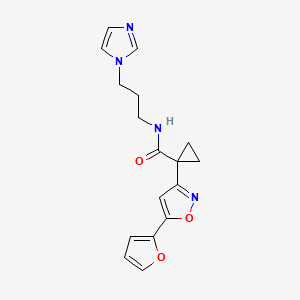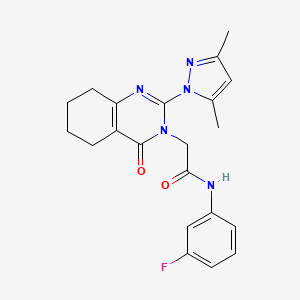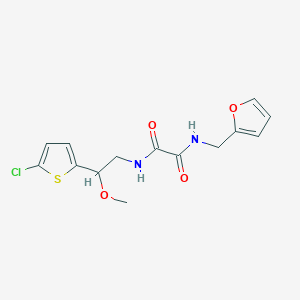![molecular formula C11H11BrN2O3 B2649555 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248336-57-2](/img/structure/B2649555.png)
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid (BPIC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIC is a derivative of imidazolidine-2-one and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid in its various applications is not yet fully understood. However, it is known that 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid can interact with specific targets in cells and tissues, leading to the observed effects. In the case of anti-inflammatory and anti-cancer properties, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to inhibit the activity of specific enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects in animal models. In studies on its anti-inflammatory properties, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the blood and tissues of animals. In studies on its anti-cancer properties, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, stability, and reproducibility. However, some limitations of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid include its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid. In the field of medicinal chemistry, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid could be further studied for its anti-inflammatory and anti-cancer properties, with a focus on identifying its specific targets and mechanisms of action. In the field of material science, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid could be used as a ligand in the synthesis of new MOFs with improved gas storage and separation properties. 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid could also be studied for its potential use in the development of sensors for environmental monitoring, such as for detecting pollutants in water and air.
Métodos De Síntesis
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid is synthesized through a specific method that involves the reaction of 3-bromobenzylamine with ethyl glyoxylate in the presence of a base. The resulting product is then subjected to a cyclization reaction with triethyl orthoformate, followed by hydrolysis to obtain 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid. The synthesis method of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been established to be efficient and reproducible.
Aplicaciones Científicas De Investigación
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the field of material science, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has also been studied for its potential use in the development of sensors for environmental monitoring.
Propiedades
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-3-1-2-7(4-8)5-11(9(15)16)6-13-10(17)14-11/h1-4H,5-6H2,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWXOPQMMWRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2649475.png)

![5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2649478.png)
![3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2649479.png)
![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one](/img/structure/B2649483.png)
![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2649485.png)

![4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2649488.png)
![3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2649489.png)

